1-Hydroxy-3-methyl-2-(non-2-en-1-yl)quinolin-4(1H)-one
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Overview
Description
1-Hydroxy-3-methyl-2-(non-2-en-1-yl)quinolin-4(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-3-methyl-2-(non-2-en-1-yl)quinolin-4(1H)-one typically involves multi-step organic reactions. Common starting materials might include substituted anilines and aldehydes, which undergo cyclization and functional group modifications to form the quinoline core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-3-methyl-2-(non-2-en-1-yl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinone derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Introduction of different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Hydroxy-3-methyl-2-(non-2-en-1-yl)quinolin-4(1H)-one would involve its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets would depend on its biological activity and the context in which it is used.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Hydroxyquinoline: Similar structure with hydroxyl groups.
Methylquinoline: Similar structure with methyl groups.
Uniqueness
1-Hydroxy-3-methyl-2-(non-2-en-1-yl)quinolin-4(1H)-one is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties compared to other quinoline derivatives.
Properties
CAS No. |
162382-62-9 |
---|---|
Molecular Formula |
C19H25NO2 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
1-hydroxy-3-methyl-2-non-2-enylquinolin-4-one |
InChI |
InChI=1S/C19H25NO2/c1-3-4-5-6-7-8-9-13-17-15(2)19(21)16-12-10-11-14-18(16)20(17)22/h8-12,14,22H,3-7,13H2,1-2H3 |
InChI Key |
HMCYNESTDVUAKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCC1=C(C(=O)C2=CC=CC=C2N1O)C |
Origin of Product |
United States |
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